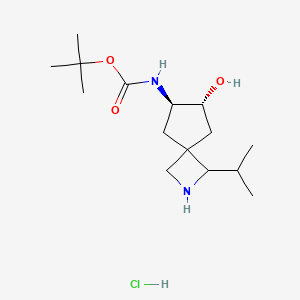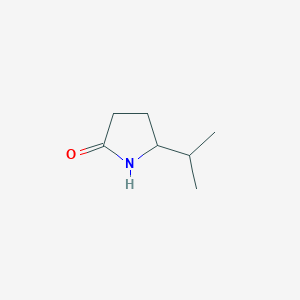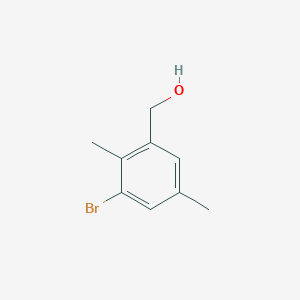
Schembl22389974
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Schembl22389974 is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized using a specific method and has shown promising results in several studies. In
Applications De Recherche Scientifique
Scientific Creativity in Education
The development and validation of a test for measuring scientific creativity among secondary school students highlights the role of creativity in scientific inquiry and education. The test aims to capture aspects of scientific creativity, suggesting that science ability is a necessary but not sufficient condition for scientific creativity, indicating the complexity of fostering creativity within the scientific domain (Hu & Adey, 2002).
Undergraduate Research for Minority Scientists
Undergraduate research experiences are instrumental in increasing self-efficacy and career ambitions among underrepresented students in STEM fields. This underscores the transformative effect of research experience on students' career trajectories, particularly in minority-serving institutions, thereby addressing the underrepresentation of minorities in the sciences (Carpi et al., 2017).
Problem-Based Learning and Scientific Creativity
Problem-Based Learning (PBL) has been shown to foster scientific creativity among fifth graders, particularly in solving scientific problems and advancing scientific knowledge. This approach not only enhances students' creativity but also their engagement and interest in science, demonstrating the effectiveness of PBL in science education (Siew, Chong, & Lee, 2015).
Stem Cell Research and Banking
Stem cell research is rapidly evolving, offering significant therapeutic potential for previously incurable diseases. The establishment of stem cell biobanks facilitates the collection, storage, and distribution of stem cell-related biomaterials, highlighting the critical role of infrastructure in supporting scientific research and therapeutic innovation (Dricu, 2018).
Teaching Scientific Communication Skills
Instruction in 'Scientific Communication' skills significantly impacts students' performance in scientific literacy tasks. A comprehensive program focusing on information retrieval, scientific reading and writing, and data representation significantly enhances students' scientific literacy, illustrating the importance of explicit skills instruction in science education (Spektor-levy, Eylon, & Scherz, 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound Schembl22389974 involves the condensation of two key starting materials, followed by a series of reactions to form the final product.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2-(2,4-difluorophenyl)acetic acid" ], "Reaction": [ "Step 1: The 4-bromo-2-fluoroaniline is reacted with sodium hydride in DMF to form the corresponding aniline salt.", "Step 2: The aniline salt is then reacted with 2-(2,4-difluorophenyl)acetic acid in the presence of EDC and HOBt to form the desired amide intermediate.", "Step 3: The amide intermediate is then subjected to a series of reactions, including reduction with LiAlH4, followed by acylation with acetic anhydride and pyridine, and finally deprotection with TFA to yield the final product, Schembl22389974." ] } | |
| 2137434-42-3 | |
Formule moléculaire |
C15H29ClN2O3 |
Poids moléculaire |
320.85 g/mol |
Nom IUPAC |
tert-butyl N-(6-hydroxy-3-propan-2-yl-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C15H28N2O3.ClH/c1-9(2)12-15(8-16-12)6-10(11(18)7-15)17-13(19)20-14(3,4)5;/h9-12,16,18H,6-8H2,1-5H3,(H,17,19);1H |
Clé InChI |
IKXMYBQISHQEAV-UHFFFAOYSA-N |
SMILES |
CC(C)C1C2(CC(C(C2)O)NC(=O)OC(C)(C)C)CN1.Cl |
SMILES canonique |
CC(C)C1C2(CC(C(C2)O)NC(=O)OC(C)(C)C)CN1.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2767009.png)




![N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2767017.png)


![Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate](/img/structure/B2767022.png)
![3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2767024.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2767029.png)

